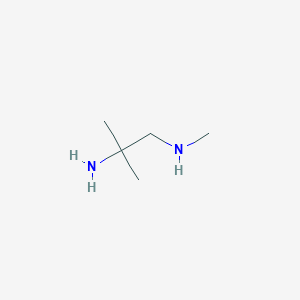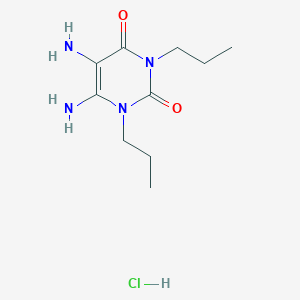
4-(1H-1,2,3-Triazol-1-YL)piperidine
Vue d'ensemble
Description
“4-(1H-1,2,3-Triazol-1-YL)piperidine” is a compound that has been studied for its potential antiviral properties . It is part of a class of compounds known as non-obligate chain terminating nucleosides, which are important in antiviral discovery, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .
Synthesis Analysis
The synthesis of “4-(1H-1,2,3-Triazol-1-YL)piperidine” involves the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone conjugates . These conjugates were designed, synthesized, and screened for their in vitro cytotoxic activity against various cell lines .Molecular Structure Analysis
The molecular structure of “4-(1H-1,2,3-Triazol-1-YL)piperidine” can be established by NMR and MS analysis . The compound contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving “4-(1H-1,2,3-Triazol-1-YL)piperidine” are complex and can involve various processes. For example, the compound can participate in reactions that involve the hydrolysis of long-chain polysaccharides into disaccharides and oligosaccharides .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1H-1,2,3-Triazol-1-YL)piperidine” can be determined through various spectroscopic techniques like IR, NMR, and HRMS . The compound is likely to be a solid at room temperature .Applications De Recherche Scientifique
Anticancer Activity
Triazole derivatives, including 4-(1H-1,2,3-Triazol-1-YL)piperidine, have been evaluated for their anticancer properties. Studies have shown that these compounds can exhibit cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating their potency .
Antiproliferative Effects
The antiproliferative effects of triazole compounds have been highlighted in research, with certain derivatives demonstrating significant inhibitory effects on the proliferation of human acute myeloid leukemia (AML) cells .
Chemical Stability
1,2,3-Triazoles are known for their high chemical stability, which makes them resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures. This property is beneficial for various applications where chemical resilience is required .
Synthesis of Novel Compounds
The triazole moiety is often used in the synthesis of novel compounds due to its reactivity and ability to act as a versatile building block in organic synthesis .
Pharmacological Applications
While specific pharmacological applications for 4-(1H-1,2,3-Triazol-1-YL)piperidine are not detailed in the search results, triazole derivatives are generally explored for their potential therapeutic uses due to their structural diversity and biological activity .
Orientations Futures
The future directions for research on “4-(1H-1,2,3-Triazol-1-YL)piperidine” could involve further exploration of its potential antiviral and anticancer properties . Additionally, the compound could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propriétés
IUPAC Name |
4-(triazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYXVILDUZLWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-Triazol-1-YL)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)








amine](/img/structure/B1342586.png)


